molecular formula C10H11BrO3 B13694593 Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate

Cat. No.: B13694593
M. Wt: 259.10 g/mol
InChI Key: DQMADVOYNBVNEB-UHFFFAOYSA-N
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Description

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate typically involves the esterification of 3-(4-Bromo-2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of Methyl 3-(2-hydroxyphenyl)propanoate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-2-oxophenyl)propanoate or 3-(4-Bromo-2-carboxyphenyl)propanoate.

    Reduction: Formation of Methyl 3-(2-hydroxyphenyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways. The compound’s ability to undergo substitution reactions also allows for the generation of derivatives with enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-Hydroxyphenyl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological properties.

    Methyl 3-(4-Chloro-2-hydroxyphenyl)propanoate:

    Methyl 3-(4-Methoxy-2-hydroxyphenyl)propanoate: Features a methoxy group, which affects its solubility and reactivity.

Uniqueness

Methyl 3-(4-Bromo-2-hydroxyphenyl)propanoate is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-(4-bromo-2-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,12H,3,5H2,1H3

InChI Key

DQMADVOYNBVNEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)Br)O

Origin of Product

United States

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